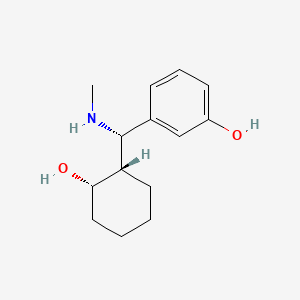
Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- is a chemical compound with a complex structure that includes a phenol group, a hydroxycyclohexyl group, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- typically involves a multi-step process. The initial step often includes the formation of the hydroxycyclohexyl group, followed by the introduction of the methylamino group. The final step involves the attachment of the phenol group to the existing structure. The reaction conditions may vary, but common reagents include catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 3-((dimethylamino)(2-hydroxycyclohexyl)methyl)-, hydrochloride
- 3-[(dimethylamino)(2-hydroxycyclohexyl)methyl]phenol
Uniqueness
Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- is unique due to its specific structural configuration and the presence of both hydroxycyclohexyl and methylamino groups
Propiedades
Número CAS |
81968-36-7 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
3-[(S)-[(1S,2S)-2-hydroxycyclohexyl]-(methylamino)methyl]phenol |
InChI |
InChI=1S/C14H21NO2/c1-15-14(10-5-4-6-11(16)9-10)12-7-2-3-8-13(12)17/h4-6,9,12-17H,2-3,7-8H2,1H3/t12-,13+,14-/m1/s1 |
Clave InChI |
IYSRFWIPQULORE-HZSPNIEDSA-N |
SMILES isomérico |
CN[C@@H]([C@@H]1CCCC[C@@H]1O)C2=CC(=CC=C2)O |
SMILES canónico |
CNC(C1CCCCC1O)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


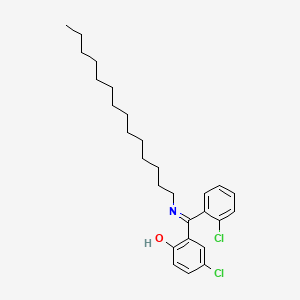

![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)




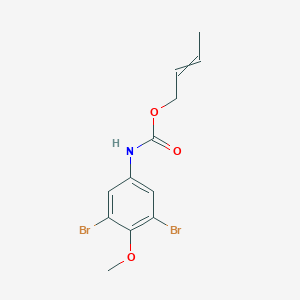

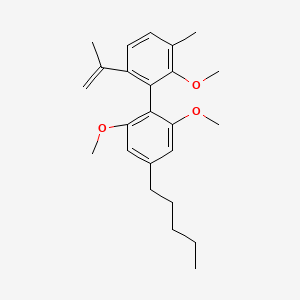
![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
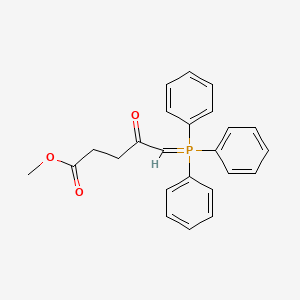
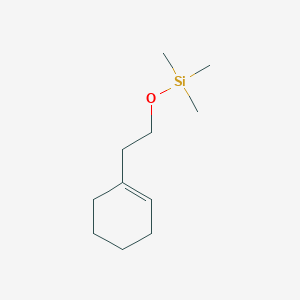
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
